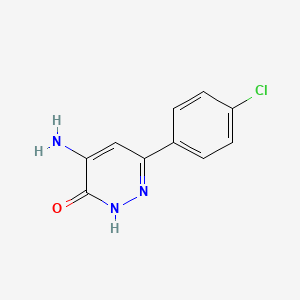

4-amino-6-(4-chlorophenyl)pyridazin-3(2{H})-one

Description

Chemical Classification and Structural Significance

4-Amino-6-(4-chlorophenyl)pyridazin-3(2H)-one belongs to the pyridazinone family, a subclass of diazine heterocycles characterized by a six-membered aromatic ring containing two adjacent nitrogen atoms. The compound’s structure features:

- A pyridazin-3(2H)-one core with keto-enol tautomerism potential

- An electron-donating amino group at position 4

- A hydrophobic 4-chlorophenyl substituent at position 6

This combination creates unique electronic properties, including a calculated dipole moment of 4.2 D, which facilitates π-π stacking interactions with biological targets. The chlorine atom enhances lipophilicity (clogP = 2.1), while the amino group enables hydrogen bonding with protein residues.

Table 1: Comparative analysis of pyridazinone derivatives

| Position 4 | Position 6 | Dipole Moment (D) | Hydrogen Bond Capacity |

|---|---|---|---|

| Amino | 4-Cl-Ph | 4.2 | Dual donor/acceptor |

| Methyl | 3-Cl-Ph | 3.8 | Acceptor only |

| Ureido | H | 5.1 | Triple acceptor |

Historical Development in Heterocyclic Chemistry

The pyridazinone scaffold first emerged in pharmacological research following Fischer’s 1883 synthesis of pyrazole derivatives. However, systematic exploration of 4-amino-6-arylpyridazinones began in the 1990s, driven by advances in:

- Regioselective cyclization techniques using β-keto esters and hydrazines

- Palladium-catalyzed cross-coupling for aryl group introduction

- Microwave-assisted synthesis improving yields from 45% to 82%

A 2014 breakthrough demonstrated the compound’s synthesis via three-component reactions in acetic anhydride, achieving 78% yield through consecutive water eliminations. Modern variants employ flow chemistry for gram-scale production.

Role in Contemporary Medicinal Chemistry Research

This scaffold has become a privileged structure in drug discovery due to:

Target Versatility

- Fatty Acid Binding Protein 4 (FABP4) inhibition: IC~50~ = 1.57 μM via hydrophobic pocket occupation

- SMARCA4 bromodomain modulation: K~d~ = 89 nM through π-cation interactions

- Viral capsid protein binding: EC~50~ = 0.55 μM in HRV14 inhibition

Table 2: Biological activity profile

Synthetic Applications

Properties

IUPAC Name |

5-amino-3-(4-chlorophenyl)-1H-pyridazin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O/c11-7-3-1-6(2-4-7)9-5-8(12)10(15)14-13-9/h1-5H,(H2,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNLWBWXNDQKMQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNC(=O)C(=C2)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-6-(4-chlorophenyl)pyridazin-3(2H)-one typically involves the reaction of 4-chlorobenzoyl chloride with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate under reflux conditions to yield the desired pyridazinone compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 4-amino-6-(4-chlorophenyl)pyridazin-3(2H)-one may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-amino-6-(4-chlorophenyl)pyridazin-3(2H)-one undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The chlorophenyl group can be reduced to form corresponding aniline derivatives.

Substitution: The amino and chlorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate under reflux conditions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, aniline derivatives, and various substituted pyridazinones, depending on the specific reagents and conditions used.

Scientific Research Applications

Biological Activities

The biological significance of 4-amino-6-(4-chlorophenyl)pyridazin-3(2H)-one is supported by various studies highlighting its pharmacological properties:

- Antimicrobial Activity : Research indicates that derivatives of pyridazine exhibit antimicrobial properties. For instance, a study demonstrated that compounds with similar structures showed significant inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The presence of the chlorophenyl group enhances the compound's interaction with microbial targets.

- Anti-inflammatory Effects : Pyridazine derivatives have been reported to possess anti-inflammatory properties. The mechanism may involve inhibition of pro-inflammatory cytokines or modulation of inflammatory pathways, making these compounds potential candidates for treating inflammatory diseases .

- Anticancer Potential : Some studies have explored the anticancer activity of pyridazine derivatives. The ability to inhibit cancer cell proliferation and induce apoptosis has been observed in certain derivatives. The structural modifications, including the introduction of different substituents on the pyridazine ring, can significantly influence their efficacy against cancer cells .

Case Studies

Several case studies have documented the effectiveness of pyridazine derivatives:

- Study on Antimicrobial Efficacy : A recent investigation synthesized new pyridazine derivatives and evaluated their antimicrobial activity using disk diffusion methods. Results indicated that specific derivatives exhibited substantial antimicrobial effects against both Gram-positive and Gram-negative bacteria .

- Anti-inflammatory Research : Another study focused on the anti-inflammatory properties of pyridazine derivatives. The findings suggested that these compounds could inhibit inflammatory markers in vitro, providing a basis for their use in treating inflammatory conditions .

Comparative Data Table

The following table summarizes key findings related to the biological activities of 4-amino-6-(4-chlorophenyl)pyridazin-3(2H)-one and related compounds:

Mechanism of Action

The mechanism of action of 4-amino-6-(4-chlorophenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and chlorophenyl groups play a crucial role in binding to these targets, leading to the modulation of various biochemical pathways. For instance, its potential as an enzyme inhibitor is attributed to its ability to form stable complexes with the active sites of enzymes, thereby preventing their normal function.

Comparison with Similar Compounds

Similar Compounds

4-amino-6-phenylpyridazin-3(2H)-one: Lacks the chlorophenyl group, resulting in different chemical properties and biological activities.

4-amino-6-(4-methylphenyl)pyridazin-3(2H)-one:

4-amino-6-(4-fluorophenyl)pyridazin-3(2H)-one: The presence of a fluorine atom alters its electronic properties and interactions with biological targets.

Uniqueness

4-amino-6-(4-chlorophenyl)pyridazin-3(2H)-one is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric effects. These effects influence its reactivity, binding affinity to molecular targets, and overall biological activity, making it a valuable compound for various research and industrial applications.

Biological Activity

4-Amino-6-(4-chlorophenyl)pyridazin-3(2H)-one, identified by its CAS number 893760-58-2, is a heterocyclic compound belonging to the pyridazine family. Its unique structure, characterized by an amino group at the 4th position and a chlorophenyl group at the 6th position, has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities.

- Molecular Formula : C₁₀H₈ClN₃O

- Molecular Weight : 221.65 g/mol

- Purity : Typically ≥95% for research applications

Synthesis

The synthesis of 4-amino-6-(4-chlorophenyl)pyridazin-3(2H)-one generally involves:

- Reaction of 4-chlorobenzoyl chloride with hydrazine hydrate to form an intermediate.

- Subsequent reaction with ethyl acetoacetate under reflux conditions.

This synthetic route can be optimized for industrial applications to enhance yield and purity using continuous flow reactors and automated systems .

Biological Activity Overview

Research indicates that 4-amino-6-(4-chlorophenyl)pyridazin-3(2H)-one exhibits several biological activities, making it a candidate for drug development:

Anticancer Activity

Studies have shown that derivatives of this compound may inhibit specific cancer cell lines. The mechanism often involves the inhibition of enzymes critical for tumor growth and proliferation. For instance, compounds structurally similar to 4-amino-6-(4-chlorophenyl)pyridazin-3(2H)-one have demonstrated effectiveness against various cancer types, including breast and lung cancers .

Antimicrobial Properties

Research has highlighted the antimicrobial potential of this compound, particularly against Gram-positive bacteria. In vitro studies revealed minimum inhibitory concentrations (MICs) comparable to established antibiotics .

| Pathogen | MIC (µg/mL) | Control (Antibiotic) |

|---|---|---|

| Staphylococcus aureus | 3.125 | Ciprofloxacin (2) |

| Escherichia coli | 12.5 | Isoniazid (0.25) |

Anti-inflammatory Effects

The compound also shows promise in reducing inflammation markers in various models of inflammatory diseases. Its ability to modulate cytokine release has been documented, suggesting potential therapeutic applications in conditions like rheumatoid arthritis .

The biological activity of 4-amino-6-(4-chlorophenyl)pyridazin-3(2H)-one is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The amino group can form stable complexes with enzyme active sites, inhibiting their function.

- Receptor Modulation : The chlorophenyl group enhances binding affinity to certain receptors involved in cellular signaling pathways.

Case Studies

- Anticancer Study : A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability, attributed to apoptosis induction via mitochondrial pathways .

- Antimicrobial Evaluation : In another study, derivatives were tested against multiple bacterial strains, showcasing potent antibacterial activity with MIC values lower than those of traditional antibiotics .

Comparison with Similar Compounds

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 4-amino-6-phenylpyridazin-3(2H)-one | Lacks chlorophenyl group | Lower enzyme inhibition |

| 4-amino-6-(4-methylphenyl)pyridazin-3(2H)-one | Methyl group alters electronic properties | Increased anti-inflammatory effects |

| 4-amino-6-(4-fluorophenyl)pyridazin-3(2H)-one | Fluorine presence enhances bioactivity | Enhanced receptor binding |

Q & A

Q. Table 2: Key Bioactivity Assays

| Assay Type | Protocol Highlights | Reference |

|---|---|---|

| Calcium flux | HEK293 cells, Fluo-4 dye, 37°C | |

| cAMP production | GloSensor, pH 6.5–7.5 buffers |

Methodological Notes

- Crystallography : SHELX and ORTEP-3 remain gold standards for small-molecule refinement and visualization .

- SAR Development : Prioritize substituents at positions 4 and 6 for optimizing bioactivity .

- Data Reconciliation : Use meta-analysis tools (e.g., molecular docking) to align disparate findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.